molecular formula C8H15N B561334 3-Methyl-2-azabicyclo[3.2.1]octane CAS No. 101251-90-5

3-Methyl-2-azabicyclo[3.2.1]octane

Cat. No.: B561334
CAS No.: 101251-90-5
M. Wt: 125.215
InChI Key: DXYXVBMJLDTMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-azabicyclo[3.2.1]octane is a nitrogen-containing bridged bicyclic compound that serves as a versatile and valuable scaffold in medicinal chemistry and organic synthesis. The core 2-azabicyclo[3.2.1]octane structure is recognized for its significant potential in pharmaceutical research, particularly due to its structural similarity to bioactive alkaloids and its ability to provide a rigid, three-dimensional framework that can precisely orient functional groups for interaction with biological targets . This constrained architecture is a key synthetic intermediate in the total synthesis of complex natural products and is considered a privileged structure in the design of novel pharmacologically active compounds . Researchers utilize this scaffold to develop new therapeutic agents, as its structure is found in compounds exhibiting high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), which are targets for treating conditions related to the central nervous system . Furthermore, derivatives based on similar azabicyclo[3.2.1]octane skeletons have been explored as monoamine transporter inhibitors, which are relevant to the study of cocaine abuse and addiction, as well as triple re-uptake inhibitors (TRUIs) that mimic the 3D conformation of cocaine . The scaffold's applications extend to the development of non-opioid analgesics inspired by epibatidine, aiming to retain potent analgesic effects while reducing associated toxicity . More recently, azabicycloalkane-triazole conjugates have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating the scaffold's ongoing relevance in anticancer research . The 3-methyl substitution on the nitrogen atom further modifies the properties of the scaffold, influencing its basicity and conformational behavior, which is critical for optimizing structure-activity relationships (SAR) . This product is intended for research purposes as a building block in the synthesis of more complex molecules or as a core structure for biological screening. This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-7)9-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXVBMJLDTMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698994
Record name 3-Methyl-2-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101251-90-5
Record name 3-Methyl-2-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Bridged Bicyclic Nitrogen Heterocycles

Bridged bicyclic nitrogen heterocycles are a class of organic compounds characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms, with at least one nitrogen atom incorporated into the ring system. This structural feature imparts a defined and rigid three-dimensional geometry, a trait highly sought after in medicinal chemistry for its potential to enhance binding affinity and selectivity to biological targets. rsc.org An analysis of FDA-approved drugs reveals that approximately 59% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, underscoring their immense therapeutic importance. researchgate.netacs.org

The 2-azabicyclo[3.2.1]octane framework, the parent structure of 3-Methyl-2-azabicyclo[3.2.1]octane, consists of a six-membered piperidine (B6355638) ring fused to a five-membered cyclopentane (B165970) ring. rsc.org This arrangement creates a conformationally constrained system that can mimic the spatial arrangement of functional groups found in various natural products and biologically active molecules. rsc.org The inherent chirality of the 2-azabicyclo[3.2.1]octane system, which is often synthesized as a racemic mixture unless chiral starting materials are used, adds another layer of complexity and potential for stereospecific interactions with biological macromolecules. rsc.org

Significance of the 2 Azabicyclo 3.2.1 Octane Scaffold in Drug Discovery and Complex Molecule Synthesis

The 2-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery and a valuable intermediate in the synthesis of complex molecules due to its prevalence in bioactive natural products and its ability to serve as a constrained analogue of more flexible cyclic amines. rsc.orgontosight.ai Its rigid framework allows for the precise positioning of substituents, which can lead to improved potency and selectivity for a variety of biological targets. rsc.org

Derivatives of the 2-azabicyclo[3.2.1]octane scaffold have demonstrated a wide range of biological activities, including:

Analgesic Agents: Early research identified compounds with this scaffold that exhibited a combined agonist-antagonist effect with efficacy comparable to morphine. rsc.org

Triple Re-uptake Inhibitors (TRUIs): By mimicking the three-dimensional conformation of cocaine, certain 5-aryl-2-azabicyclo[3.2.1]octane derivatives have been shown to be potent inhibitors of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) re-uptake. rsc.orgnih.gov

Kappa-Opioid Receptor (KOR) Agonists: The introduction of a second nitrogen-containing group to the bicyclic structure has led to the discovery of KOR agonists. rsc.org

Anticancer Activity: Cytotoxic effects against various tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma, have been reported for some derivatives. rsc.org

Neuronal Nicotinic Acetylcholine (B1216132) Receptor Ligands: The hosieine family of alkaloids, which feature the 2-azabicyclo[3.2.1]octane core, have shown high affinity for the α4β2 neuronal nicotinic acetylcholine receptor.

The synthesis of the 2-azabicyclo[3.2.1]octane core can be challenging, but several methods have been developed, including intramolecular cyclization reactions and various rearrangement reactions like the Beckmann and Schmidt rearrangements. rsc.org The development of efficient and stereoselective synthetic routes to this scaffold is an active area of research, as it holds the key to unlocking the full potential of this versatile chemical entity in medicinal chemistry and the total synthesis of natural products. rsc.orgrsc.org

Advanced Characterization and Computational Studies of 2 Azabicyclo 3.2.1 Octane Systems

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Detailed spectroscopic data, which is foundational for confirming the structure and understanding the chemical environment of a molecule, appears to be unpublished for 3-Methyl-2-azabicyclo[3.2.1]octane.

Computational Chemistry and Molecular Modeling

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a derivative of this compound, and its biological target. These methods provide insights into the binding modes, affinities, and stability of the ligand-target complex, which are crucial for rational drug design.

Molecular docking studies have been instrumental in understanding the binding of 2-azabicyclo[3.2.1]octane-containing compounds to their targets. For instance, in the development of inhibitors for the N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking studies revealed a lipophilic pocket in the enzyme's active site that can accommodate aliphatic side chains on the pyrazole (B372694) ring of the ligands. nih.govacs.org Similarly, docking studies of certain 2-azabicyclo[3.2.1]octane derivatives with the urease enzyme active site helped to interpret their inhibitory activity. researchgate.net In another study, molecular docking was used to understand the interaction of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives with the molecular chaperone Hsp90α. researchgate.net The results showed that the azabicyclo group connected to the amino acid residue Asp102, while the triazole moiety had hydrophobic interactions with Asn51. researchgate.net

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-target interactions over time. These simulations can assess the stability of the binding poses predicted by docking and reveal conformational changes in both the ligand and the target upon binding. For example, MD simulations can be used to validate the predictions of molecular docking and assess the binding stability of ligands. In the context of the SAMPL8 CB8 "Drugs of Abuse" challenge, MD simulations were used to estimate the binding affinities of several drug molecules, including a derivative of 2-azabicyclo[3.2.1]octane, to the cucurbit nih.govuril host. uni-stuttgart.de

Prediction of Molecular Properties Relevant to Biological Systems (e.g., Lipophilicity and Blood-Brain Barrier Penetration)

The biological activity of a compound is not solely determined by its binding affinity to a target but also by its pharmacokinetic properties, such as its ability to reach the target site in the body. ontosight.ai Lipophilicity and blood-brain barrier (BBB) penetration are two critical properties that are often evaluated using computational methods.

Lipophilicity , often expressed as LogP, is a measure of a compound's solubility in a nonpolar solvent relative to a polar solvent. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai In the development of NAAA inhibitors with a 2-azabicyclo[3.2.1]octane core, modulating lipophilicity was a key strategy to improve drug-like properties. nih.govacs.org For example, the introduction of an ethoxymethyl side chain was used to reduce lipophilicity while maintaining potent inhibitory activity. nih.govacs.org The hydrochloride salt of methyl 2-azabicyclo[3.2.1]octane-4-carboxylate is expected to have high water solubility due to its ionic character, in contrast to the moderate lipophilicity of the neutral form. vulcanchem.com

Blood-Brain Barrier (BBB) Penetration is a crucial consideration for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. Computational models are widely used to predict whether a compound can cross the BBB. nih.govarxiv.org These models often use molecular descriptors such as hydrogen-bonding properties, polar surface area, and molecular size. nih.govsemarakilmu.com.my The development of brain-permeable 2-azabicyclo[2.2.2]octane sulfonamides as γ-secretase inhibitors highlights the importance of designing compounds with appropriate properties for CNS penetration. kuleuven.be

Table 1: Predicted Molecular Properties of 3-Methylbicyclo[3.2.1]octane

PropertyValueReference
Molecular Weight 124.22 g/mol nih.gov
XLogP3-AA 3.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 0 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 124.125200510 Da nih.gov
Topological Polar Surface Area 0 Ų nih.gov
Heavy Atom Count 9 nih.gov
Complexity 94.6 nih.gov

Conformational Analysis and Energy Landscape Exploration

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule interacts with its target. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

For 2-azabicyclo[3.2.1]octane systems, the bicyclic core significantly restricts the conformational freedom of the molecule. semanticscholar.org However, substituents on the ring can adopt different orientations, leading to various conformers. Studies on 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have shown that these compounds predominantly adopt a chair-envelope conformation in solution, where the piperidine (B6355638) ring is in a distorted chair form and the pyrrolidine (B122466) ring is in an envelope conformation. researchgate.net The N-CH3 group was found to be in an equatorial position. researchgate.net

Computational methods, such as ab initio calculations, can be used to explore the potential energy surface of a molecule and identify its low-energy conformations. researchgate.net These studies, in conjunction with experimental techniques like NMR and IR spectroscopy, provide a detailed understanding of the conformational preferences of these molecules. researchgate.net The conformational rigidity of the 2-azabicyclo[3.2.1]octane scaffold is considered a beneficial feature in drug design, as it can lead to higher binding affinity and selectivity. semanticscholar.org Conformational analysis of bridged piperidine compounds has been used to formulate hypotheses about the activation of G-protein-coupled receptors. nih.gov

Applications in Chemical Synthesis and Drug Discovery Research

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the 2-azabicyclo[3.2.1]octane core make it a sought-after starting material for the enantiospecific synthesis of intricate molecular architectures, particularly natural products and their analogues. rsc.orgpwr.edu.pl

The 8-azabicyclo[3.2.1]octane core is central to the structure of tropane (B1204802) alkaloids, a class of compounds with a wide range of biological activities. ehu.esrsc.org While distinct from the 2-azabicyclo[3.2.1]octane system, the synthetic strategies developed for one can often inspire approaches for the other. Methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold have been extensively reviewed, highlighting the importance of stereocontrol in the synthesis of these alkaloids. ehu.esrsc.orgresearchgate.net Many approaches focus on creating the bicyclic system in a stereocontrolled manner or through the desymmetrization of an achiral precursor like tropinone. rsc.orgresearchgate.net

A notable application of the 2-azabicyclo[3.2.1]octane framework is in the synthesis of the Hosieine family of alkaloids. For instance, the first total synthesis of (–)-hosieine A utilized a novel nitroso-ene cyclization to construct the 2-azabicyclo[3.2.1]octane ring system. researchgate.netresearchgate.net This key step highlights the utility of this scaffold in accessing complex natural product structures. researchgate.netorganic-chemistry.org The hosieine alkaloids themselves, such as hosieine A, have shown potent binding activity at neuronal nicotinic acetylcholine (B1216132) receptors. tdl.orgiucr.org

The synthesis of these natural products often involves multi-step sequences. For example, the synthesis of (±)-hosieine A was achieved in nine steps, featuring a gold(I)-catalyzed Rautenstrauch cyclization. tdl.org Another approach to the hosieine core involved a one-pot domino reaction comprising a Cu-catalyzed [3+2] cycloaddition, 1,6-enone formation, and 1,6-aza-Michael addition. researchgate.net

Table 1: Key Synthetic Strategies for Hosieine Alkaloids

AlkaloidKey Reaction for 2-Azabicyclo[3.2.1]octane Core FormationReference
(–)-Hosieine ANitroso-ene cyclization researchgate.netresearchgate.net
(±)-Hosieine AGold(I)-catalyzed Rautenstrauch cyclization tdl.org
(±)-Hosieines A–CCu-catalyzed [3+2] cycloaddition/domino reaction researchgate.net

The 2-azabicyclo[3.2.1]octane scaffold serves as a crucial intermediate in the generation of novel pharmaceutical leads due to its structural similarity to bioactive alkaloids like nicotine (B1678760) and cocaine, while offering greater molecular rigidity. rsc.org This rigidity is a desirable feature in medicinal chemistry as it can lead to more specific interactions with biological targets. rsc.orgscielo.br

Derivatives of the closely related 8-azabicyclo[3.2.1]octane have been investigated as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.govacs.org Structure-activity relationship studies led to the discovery of potent inhibitors with a pyrazole (B372694) azabicyclo[3.2.1]octane core, demonstrating the value of this scaffold in developing orally available drugs for inflammatory conditions. nih.gov

Furthermore, the 2-azabicyclo[3.2.1]octane framework has been incorporated into molecules designed as triple re-uptake inhibitors (TRUIs), which can modulate the levels of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain. rsc.org The rigid bicyclic structure is thought to mimic the conformation of cocaine, a known re-uptake inhibitor. rsc.org

Design and Development of Pharmacological Tools and Research Probes

The unique structural features of the 3-methyl-2-azabicyclo[3.2.1]octane core make it an excellent scaffold for the design of pharmacological tools and research probes. These molecules are essential for studying biological systems and receptor interactions. smolecule.com

For example, derivatives of the related 8-azabicyclo[3.2.1]octane have been developed as potent and selective inhibitors for various biological targets. The conformational constraint provided by the bicyclic system is beneficial for achieving high affinity and selectivity. nih.gov In one instance, a pyrazole azabicyclo[3.2.1]octane sulfonamide was identified as a potent, non-covalent NAAA inhibitor, serving as a promising pharmacological tool for investigating inflammatory conditions. nih.govacs.org

The development of such probes often involves extensive structure-activity relationship (SAR) studies. For example, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity against NAAA. nih.gov

Advances in Synthetic Methodologies Inspired by Azabicyclo[3.2.1]octane Targets

The pursuit of synthesizing molecules containing the azabicyclo[3.2.1]octane core has driven the development of new and innovative synthetic methods. The construction of this bridged bicyclic system presents a significant synthetic challenge, prompting chemists to devise creative solutions. rsc.orgd-nb.info

A variety of synthetic approaches to the 2-azabicyclo[3.2.1]octane scaffold have been reported, including intramolecular cyclizations and rearrangement reactions. rsc.org Intramolecular cyclizations often utilize cyclopentane (B165970) or piperidine derivatives as starting materials. rsc.org Rearrangement reactions, such as the Beckmann rearrangement and norbornadiene cascade rearrangements, have also proven effective. rsc.org

For the related 8-azabicyclo[3.2.1]octane system, numerous elegant synthetic solutions have been developed, including catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides and microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascades. researchgate.netd-nb.infoacs.org These methods provide efficient access to functionalized tropane scaffolds, which are valuable in drug discovery. researchgate.netd-nb.info The development of these methodologies underscores the importance of the azabicyclo[3.2.1]octane framework as a target that stimulates innovation in synthetic organic chemistry.

Q & A

Q. Example Pathway :

Cyclization : Precursor amines (e.g., tropinone analogs) undergo acid-catalyzed cyclization.

Methylation : Alkylation with methyl iodide introduces the methyl group at the 2-position.

Functionalization : Sulfonylation or triazole addition via benzenesulfonyl chlorides or click chemistry .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Range
CyclizationHCl/EtOH, reflux65–75%
MethylationCH₃I, K₂CO₃, DMF80–85%
SulfonylationArSO₂Cl, Et₃N, CH₂Cl₂70–75%

How can researchers characterize the stereochemistry and molecular conformation of this compound derivatives?

Q. (Basic)

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and stereoisomers. Coupling constants (JJ) reveal axial/equatorial proton arrangements .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., 3-substituted derivatives) .
  • Computational Modeling : DFT calculations predict bond angles and torsional strain, validated against experimental data .

Example : For 3-(4-iodophenyl) derivatives, NOESY correlations confirm the equatorial orientation of bulky substituents .

What safety protocols are critical when handling this compound derivatives?

Q. (Basic)

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Eye exposure requires 15-minute rinsing .
  • Storage : Keep in amber vials under nitrogen to prevent degradation .

How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Q. (Advanced)

  • Variable Catalysts : Compare palladium vs. copper in cross-coupling steps. Pd(OAc)₂ may offer higher yields but requires rigorous oxygen exclusion .
  • Solvent Effects : Test DMSO vs. THF for sulfonylation; polar solvents improve electrophile activation but may hydrolyze sensitive intermediates .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products) and optimize stoichiometry .

Case Study : A 20% yield discrepancy in triazole derivatives was traced to residual moisture in acetonitrile, resolved by molecular sieves .

What strategies enable enantioselective synthesis of this compound analogs?

Q. (Advanced)

  • Chiral Auxiliaries : Use (S)-BINOL-based ligands in asymmetric alkylation to achieve >90% ee .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester prodrugs, isolating desired enantiomers .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with asymmetric hydrogenation .

How can computational modeling guide the design of this compound-based bioactive compounds?

Q. (Advanced)

  • Docking Studies : Predict binding affinity to neurological targets (e.g., serotonin receptors) using AutoDock Vina .
  • MD Simulations : Assess conformational stability of sulfonamide derivatives in lipid bilayers (GROMACS) .
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., IC₅₀ values for kinase inhibition) .

What bioactivity mechanisms are hypothesized for this compound derivatives?

Q. (Advanced)

  • Neuromodulation : Tropane alkaloid analogs inhibit dopamine/norepinephrine reuptake via hydrophobic interactions with transporter proteins .
  • Antimicrobial Activity : Sulfonyl derivatives disrupt bacterial cell walls by binding penicillin-binding proteins (PBPs) .
  • Enzyme Inhibition : Triazole-containing derivatives act as allosteric modulators of CYP450 enzymes .

How do reaction conditions impact the regioselectivity of functional group additions to the bicyclic core?

Q. (Advanced)

  • Temperature : Lower temps (0°C) favor equatorial sulfonylation due to kinetic control; higher temps (50°C) promote axial products thermodynamically .
  • Base Selection : Et₃N vs. DBU alters deprotonation sites, directing electrophiles to nitrogen vs. bridgehead carbons .

Table 2 : Regioselectivity Trends

ElectrophileBaseTempMajor Product
ArSO₂ClEt₃N0°CN-Sulfonamide
ArSO₂ClDBU25°CC3-Substituted

What analytical techniques are optimal for quantifying trace impurities in this compound batches?

Q. (Advanced)

  • HPLC-MS : Detect <0.1% impurities using C18 columns and ESI ionization .
  • NMR Relaxation : 1^1H T₁ measurements identify low-concentration diastereomers .
  • ICP-OES : Screen for residual metal catalysts (e.g., Pd <10 ppm) .

How can researchers optimize microwave-assisted synthesis for this compound derivatives?

Q. (Advanced)

  • Power Calibration : 150–300 W maximizes energy transfer without degrading heat-sensitive intermediates .
  • Solvent Selection : High-dielectric solvents (e.g., DMF) absorb microwaves efficiently, reducing reaction times by 70% .
  • Scale-Up : Use continuous-flow reactors with in-line IR monitoring for real-time yield optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.